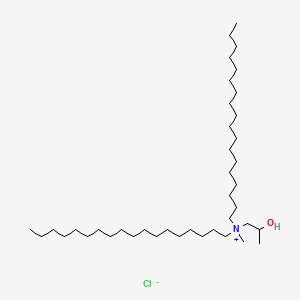
(2-Hydroxypropyl)methyldioctadecylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxypropyl)methyldioctadecylammonium chloride is a quaternary ammonium compound with the chemical formula C40H84ClNO. It is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)methyldioctadecylammonium chloride typically involves the reaction of dioctadecylamine with 2-chloropropanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxypropyl)methyldioctadecylammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various anionic salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of quaternary ammonium salts .
Scientific Research Applications
(2-Hydroxypropyl)methyldioctadecylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology experiments for its surfactant properties.
Medicine: Investigated for potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, detergents, and industrial cleaners.
Mechanism of Action
The mechanism of action of (2-Hydroxypropyl)methyldioctadecylammonium chloride involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It can also interact with proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Dioctadecyl dimethyl ammonium chloride: Similar in structure but lacks the hydroxypropyl group.
Dimethyldioctadecylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Uniqueness
(2-Hydroxypropyl)methyldioctadecylammonium chloride is unique due to the presence of the hydroxypropyl group, which enhances its solubility and surfactant properties compared to other similar compounds .
Properties
CAS No. |
94278-98-5 |
|---|---|
Molecular Formula |
C40H84ClNO |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
2-hydroxypropyl-methyl-dioctadecylazanium;chloride |
InChI |
InChI=1S/C40H84NO.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(4,39-40(3)42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h40,42H,5-39H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NPBDYRSSBRSZNK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CC(C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran](/img/structure/B12685921.png)

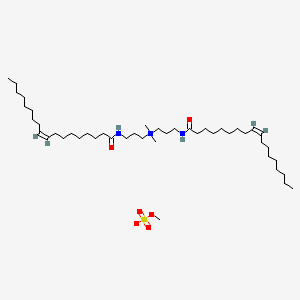
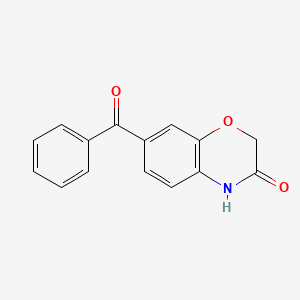

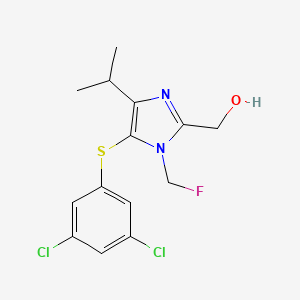

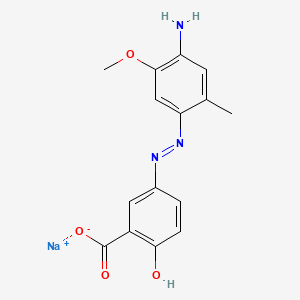
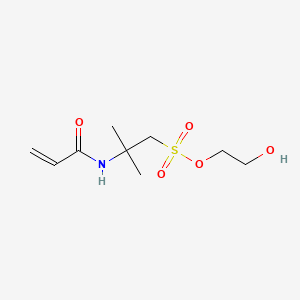
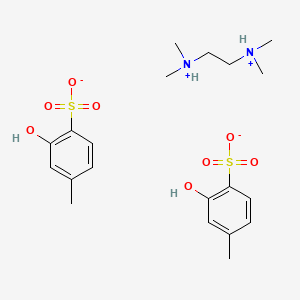
![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
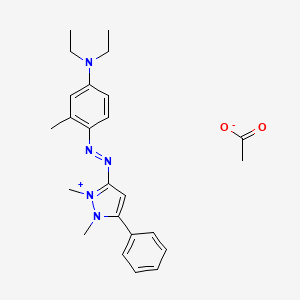
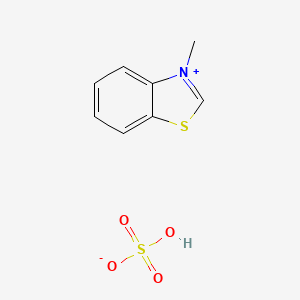
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
